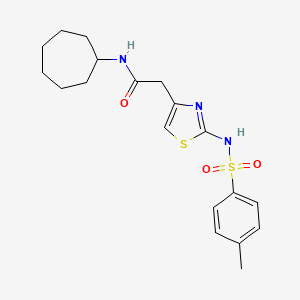

N-环庚基-2-(2-(4-甲苯磺酰胺)噻唑-4-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

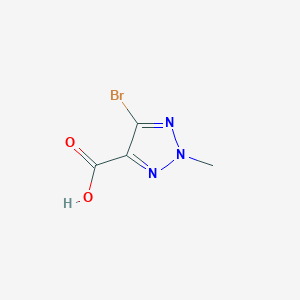

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through nucleophilic substitution reactions . The starting materials could include a thiazole derivative and an appropriate amine .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the attached sulfonamide and acetamide groups .科学研究应用

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. They can act as antibacterial , antifungal , and antiviral agents. The presence of the thiazole ring can disrupt microbial cell wall synthesis or interfere with essential enzymes within the pathogens, leading to their inhibition or death .

Anticancer Activity

The structural complexity of thiazole compounds allows them to interact with various biological targets, making them potential candidates for anticancer drugs. They can inhibit tumor growth by interfering with cell division or inducing apoptosis in cancer cells. Some thiazole derivatives have shown promising results in preclinical studies for their cytotoxic effects on human tumor cell lines .

Drug Discovery

Due to their diverse biological activities, thiazole derivatives are valuable scaffolds in drug discovery. They are used to develop new therapeutic agents for a range of diseases, including cardiovascular disorders, diabetes, and neurological conditions. The compound could be a precursor or a lead compound in the synthesis of new drugs .

Polymer Synthesis

Thiazole derivatives can be used as monomers or cross-linking agents in polymer synthesis. They can impart specific properties to polymers, such as thermal stability, electrical conductivity, and resistance to degradation, which are beneficial in material science applications.

Material Science

The unique electronic properties of thiazole rings make them suitable for use in the development of advanced materials. They can be incorporated into organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells. These materials have applications in electronics and renewable energy technologies.

Neuroprotective Agents

Thiazole derivatives have shown neuroprotective effects in various studies. They can play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death. This is achieved through their antioxidant properties or by modulating neurotransmitter systems .

未来方向

属性

IUPAC Name |

N-cycloheptyl-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3S2/c1-14-8-10-17(11-9-14)27(24,25)22-19-21-16(13-26-19)12-18(23)20-15-6-4-2-3-5-7-15/h8-11,13,15H,2-7,12H2,1H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLMWAIERARQPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cycloheptyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2858829.png)

![3-phenyl-2,1-benzisoxazole-5-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2858830.png)

![2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B2858831.png)

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2858835.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2858837.png)

![8-methoxy-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide](/img/structure/B2858840.png)

![N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B2858843.png)

![1-benzyl-3-chloro-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2858851.png)